N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide
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Overview
Description
N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxo-containing heterocycles and pyrroloquinoline derivatives. Examples include:
- 2-thioxopyrimidines
- Thiazoles
- Imidazoles
Uniqueness
N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is unique due to its specific structural features, such as the combination of a pyrroloquinoline core with a thioxo group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H20N2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(6,9,11,11-tetramethyl-2-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2OS/c1-9-6-12-10(2)8-17(4,5)19-15(12)13(7-9)14(16(19)21)18-11(3)20/h6-8,14H,1-5H3,(H,18,20) |
InChI Key |
QWAPSRNDNYEQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=S)C2NC(=O)C)(C)C)C |
Origin of Product |
United States |
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